(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
Mechanism of Action
Target of Action
Boc-Cys(Mob)-OSu, also known as “66413-65-8”, is primarily used as a building block in the synthesis of peptides and proteins, particularly those that contain cysteine residues . It is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The compound’s mode of action is centered around its role as a protecting group for the cysteine thiol group . The Boc (tert-butyloxycarbonyl) group is stable towards most nucleophiles and bases , while the Mob (4-methoxybenzyl) group can be removed by HF or TFMSA during the cleavage of the peptide from the resin . This allows for the controlled synthesis of complex peptides and proteins.
Biochemical Pathways
Boc-Cys(Mob)-OSu plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Mob group can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), which can then be incorporated into peptides via Fmoc-SPPS .
Result of Action
The primary result of the action of Boc-Cys(Mob)-OSu is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis and then deprotecting it at a controlled stage, Boc-Cys(Mob)-OSu enables the creation of peptides and proteins with precise structures .
Action Environment
The action of Boc-Cys(Mob)-OSu is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the synthesis . Furthermore, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-4-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester involves several steps. Initially, L-cysteine is protected with a Boc (tert-butoxycarbonyl) group. The thiol group of cysteine is then reacted with 4-methoxybenzyl chloride to form the S-4-methoxybenzyl derivative. Finally, the carboxyl group is activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester .
Industrial Production Methods
Industrial production of Boc-S-4-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester typically involves large-scale synthesis in a controlled environment. The process includes the use of high-purity reagents and solvents, and the reactions are carried out under specific temperature and pressure conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-S-4-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free thiol group of cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of Boc-S-4-methoxybenzyl-L-cysteine.
Deprotection Reactions: The major product is the free thiol form of cysteine.
Scientific Research Applications
Boc-S-4-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for cysteine in the synthesis of peptides and proteins.
Drug Development: It is used in the development of cysteine-containing drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of biomolecules such as proteins and antibodies
Comparison with Similar Compounds
Similar Compounds
- Boc-S-benzyl-L-cysteine N-hydroxysuccinimide ester
- Boc-S-4-methylbenzyl-L-cysteine N-hydroxysuccinimide ester
- Boc-S-4-methylbenzyl-D-cysteine N-hydroxysuccinimide ester
Uniqueness
Boc-S-4-methoxybenzyl-L-cysteine N-hydroxysuccinimide ester is unique due to the presence of the 4-methoxybenzyl group, which provides specific steric and electronic properties. This makes it particularly useful in certain peptide synthesis applications where other protecting groups may not be as effective .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACEEUEOQUMSU-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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